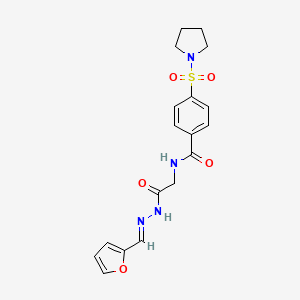![molecular formula C18H16N4O B2440187 N-[(E)-naftil-1-ilmetilidenamino]-1,4,5,6-tetrahidrociclopenta[c]pirazol-3-carboxamida CAS No. 306986-75-4](/img/new.no-structure.jpg)
N-[(E)-naftil-1-ilmetilidenamino]-1,4,5,6-tetrahidrociclopenta[c]pirazol-3-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-naphthalen-1-ylmethylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C18H16N4O and its molecular weight is 304.353. The purity is usually 95%.
BenchChem offers high-quality N-[(E)-naphthalen-1-ylmethylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(E)-naphthalen-1-ylmethylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agentes Antiproliferativos
Este compuesto se ha utilizado en la síntesis de nuevos derivados de pirazol que llevan un andamiaje de sulfonamida como agentes antiproliferativos . Estos agentes han mostrado resultados prometedores contra la línea celular de cáncer cervical humano (HeLa) utilizando el sistema xCELLigence . Por ejemplo, el compuesto 16 mostró la mayor actividad entre los compuestos sintetizados con un 64,10% .
Terapéuticos Anticancerígenos
Los derivados de pirazol, incluido este compuesto, se han destacado en el manuscrito para el tratamiento del cáncer . Han mostrado potencial en la inhibición del crecimiento de células cancerosas, con resultados mencionados en términos de % de inhibición del crecimiento, IC50, etc. .
Terapéuticos Antiinflamatorios
Las biomoléculas de pirazol, incluido este compuesto, se han utilizado en el proceso de diseño y descubrimiento de fármacos como terapéuticos antiinflamatorios . Han mostrado potencial en la inhibición de la inflamación, con resultados mencionados en términos de % de inhibición de la inflamación .
Inhibidores de la Quinasa Aurora-A
Los derivados de N-1,3-trifenil-1H-pirazol-4-carboxamida, que podrían incluir potencialmente este compuesto, se han evaluado por su potencial anticancerígeno y unión contra la quinasa Aurora-A . Las quinasas Aurora desempeñan funciones críticas en la regulación del ciclo celular, y los inhibidores de estas quinasas tienen potencial como terapéuticos contra el cáncer .
Síntesis Ecológica
Este compuesto se puede sintetizar utilizando Amberlyst-70 resinoso, no tóxico, térmicamente estable y rentable como catalizador heterogéneo . Este protocolo innovador ofrece una simple elaboración de la reacción, presentando así valiosos atributos ecológicos .
Descubrimiento de Fármacos
El pirazol es una importante parte heterocíclica con un fuerte perfil farmacológico, que puede actuar como un importante farmacóforo para el proceso de descubrimiento de fármacos . En la lucha por cultivar agentes antiinflamatorios y anticancerígenos adecuados, los químicos ahora se han centrado en las biomoléculas de pirazol, incluido este compuesto .
Propiedades
Número CAS |
306986-75-4 |
|---|---|
Fórmula molecular |
C18H16N4O |
Peso molecular |
304.353 |
Nombre IUPAC |
N-[(E)-naphthalen-1-ylmethylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H16N4O/c23-18(17-15-9-4-10-16(15)20-21-17)22-19-11-13-7-3-6-12-5-1-2-8-14(12)13/h1-3,5-8,11H,4,9-10H2,(H,20,21)(H,22,23)/b19-11+ |
Clave InChI |
GRKVVHYINHGWHO-YBFXNURJSA-N |
SMILES |
C1CC2=C(C1)NN=C2C(=O)NN=CC3=CC=CC4=CC=CC=C43 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


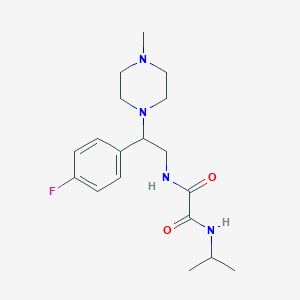
![2,2-Dimethyl-N-[(1S)-2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethyl]propanamide](/img/structure/B2440105.png)
![2-[[3-(2,2-Difluoroethoxy)-1-ethylpyrazol-4-yl]amino]acetic acid](/img/structure/B2440107.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B2440108.png)
![2-ethoxy-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2440109.png)
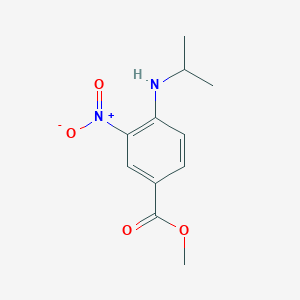
![2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B2440115.png)
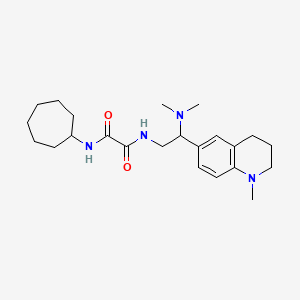
![N-Benzo[D]1,3-dioxolen-5-YL-2-indolinylethanamide](/img/structure/B2440118.png)
![2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2440119.png)
![2-((2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide](/img/structure/B2440120.png)
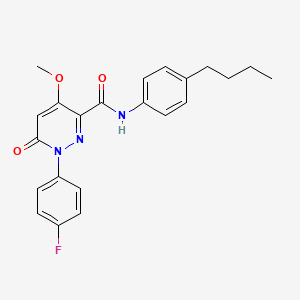
![N-(2-chlorobenzyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2440122.png)
